D-Alanine, 3-azido- is classified as an azide-derivatized amino acid. It is often utilized in peptide synthesis and bioconjugation processes. The hydrochloride salt form, known as 3-Azido-D-alanine hydrochloride, is commercially available and can be synthesized through various chemical methods. Its molecular formula is , with a molecular weight of approximately for the hydrochloride salt .
The synthesis of D-Alanine, 3-azido- can be achieved through several methods:
These methods emphasize the importance of click chemistry in synthesizing azido-modified compounds for further applications in biochemistry.
The structure of D-Alanine, 3-azido- consists of a central carbon atom bonded to an amino group (), a carboxyl group (), a side chain methyl group (), and an azido group (). The presence of the azido group significantly alters its chemical properties compared to standard D-Alanine.
Key structural data include:
D-Alanine, 3-azido- participates in various chemical reactions primarily due to its azido functionality:
The mechanism by which D-Alanine, 3-azido- exerts its effects primarily revolves around its incorporation into biological macromolecules:
These mechanisms highlight its utility in probing biological processes and developing new therapeutic strategies.
D-Alanine, 3-azido- has diverse applications in scientific research:
Chemoenzymatic strategies leverage bacterial enzymatic pathways to site-specifically incorporate 3-azido-D-alanine into peptidoglycan structures. This metabolic labeling exploits the promiscuity of bacterial cell wall biosynthesis enzymes (e.g., racemases and transpeptidases), which recognize the D-configured azido-modified alanine as a substrate analog. Studies demonstrate that Magnetospirillum gryphiswaldense assimilates 3-azido-D-alanine during cultivation, enabling subsequent bioorthogonal tagging of cell surfaces. Optimal concentrations (0.009–1.080 mM) maintain bacterial viability and magnetic properties while achieving efficient azide incorporation—critical for developing magnetically responsive biohybrids [9].
For positron emission tomography (PET) imaging, pathogenic bacteria (Staphylococcus aureus) treated with 3-azido-D-alanine showed 7-fold higher uptake of the radiotracer [¹⁸F]FB-sulfo-DBCO compared to D-alanine controls. This approach enables high-throughput screening of D-amino acid-derived radiotracers via strain-promoted azide-alkyne cycloaddition (SPAAC), bypassing cytotoxic copper catalysts [4]. Key advances include:
Table 1: Metabolic Incorporation Parameters for 3-Azido-D-alanine
Bacterial Strain | Optimal [3-Azido-D-Ala] (mM) | Application | Tagging Efficiency |
---|---|---|---|
Magnetospirillum gryphiswaldense | 0.009–1.080 | Magnetic biohybrids | >90% |
Staphylococcus aureus | 1.000 | PET imaging probes | 7× control |
Fmoc-protected 3-azido-D-alanine (Fmoc-D-Ala(N₃)-OH, CAS 1016163-79-3) serves as a key building block for introducing bioorthogonal handles during peptide assembly. This derivative enables precise azide placement in peptide chains while maintaining compatibility with standard Fmoc-SPPS protocols. Critical coupling optimizations include:
Peptides synthesized with C-terminal or internal 3-azido-D-alanine residues serve as precursors for glycopeptide vaccines and targeted therapeutics. For example, azide-modified cell-penetrating peptides undergo SPAAC with DBCO-functionalized glycosyl entities to generate glycosylation-mimetic architectures [6].
Table 2: SPPS Coupling Reagent Performance with Fmoc-D-Ala(N₃)-OH
Coupling Reagent | Coupling Yield (%) | Reaction Byproducts | Recommended Use Case |
---|---|---|---|
PyBOP | >98 | Minimal | Standard sequences |
Castro’s reagent | >97 | Low | Sterically hindered residues |
HBTU | 60–75 | Significant | Not recommended |
The azido group in 3-azido-D-alanine undergoes two primary bioorthogonal reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Optimization focuses on reaction kinetics, biocompatibility, and conjugate stability:
Recent innovations include:
Table 3: Click Chemistry Performance Metrics for 3-Azido-D-alanine Conjugation
Reaction Type | Reagent | Rate Constant (M⁻¹s⁻¹) | Application Context | Limitations |
---|---|---|---|---|
CuAAC | Alkyne-Cy5 | 10–100 | In vitro diagnostics | Copper cytotoxicity |
SPAAC | DBCO-Cy5 | 0.1–1.0 | Live bacteria/cells | Slower kinetics |
SPAAC | [¹⁸F]FB-sulfo-DBCO | Not reported | PET imaging probes | Requires pre-metabolic labeling |
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